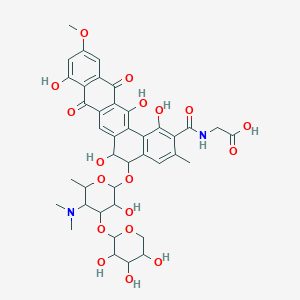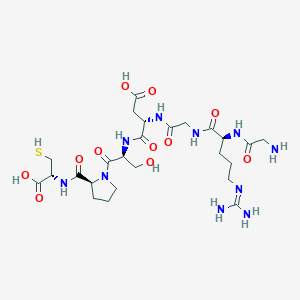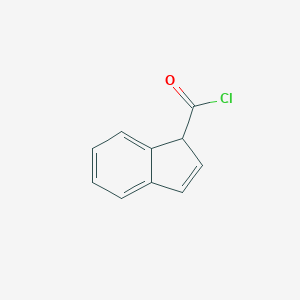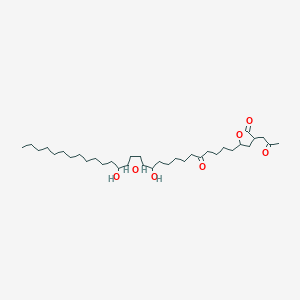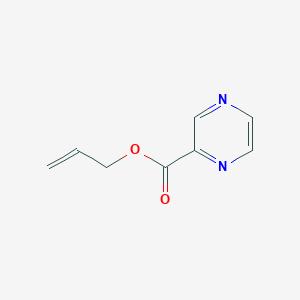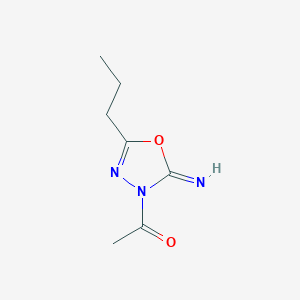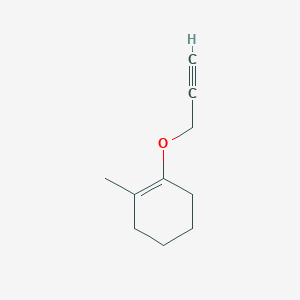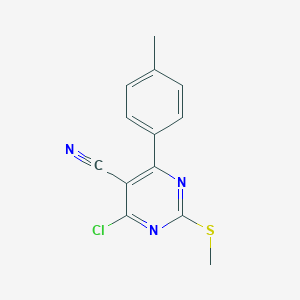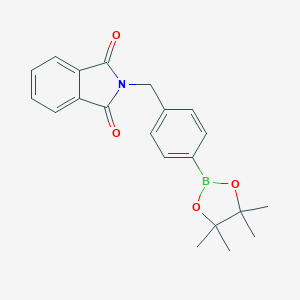
(4-Phthalimidomethylphenyl)boronic acid pinacol ester
Vue d'ensemble
Description
While the provided papers do not directly discuss (4-Phthalimidomethylphenyl)boronic acid pinacol ester, they do provide valuable insights into the broader category of boronic acid pinacol esters. These compounds are crucial intermediates in organic synthesis, particularly in Suzuki cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of boronic acid pinacol esters can be achieved through various methods, including iridium-catalyzed aromatic borylation as mentioned in the first paper . This method provides a quick one-step access to boronic acid pinacol esters, which can then be used in Suzuki coupling reactions. The second paper describes an improved synthesis of a pyrazole boronic acid pinacol ester, highlighting the importance of the isolation of intermediates such as the lithium hydroxy ate complex for high yield and stability .
Molecular Structure Analysis
Spectroscopic studies, such as those described in the third paper, are essential for understanding the molecular structure of boronic acid pinacol esters . Techniques like FT-IR, Raman, UV-vis, and NMR spectroscopy are used to investigate the molecular structure and confirm the identity of these compounds. Theoretical calculations, including density functional theory (DFT), help predict and compare the molecular structure and properties with experimental data .
Chemical Reactions Analysis
Boronic acid pinacol esters are known for their role in Suzuki cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds. The first paper demonstrates the use of a pyridine boronic ester in Suzuki couplings with various (hetero)aryl bromides, achieving good isolated yields . The ability to perform double and triple Suzuki couplings is also noted, showcasing the versatility of these compounds in complex organic syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid pinacol esters are influenced by their molecular structure. The stability of these compounds, as well as their reactivity in Suzuki couplings, is of particular interest. The second paper discusses the bench stability of a lithium hydroxy ate complex derived from a boronic acid pinacol ester, which is a significant factor in its practical application in Suzuki couplings . The spectroscopic studies in the third paper provide detailed insights into the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, which are crucial for understanding the reactivity of these compounds .
Applications De Recherche Scientifique
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application Summary : Pinacol boronic esters are valuable building blocks in organic synthesis. Protodeboronation is a process where the boron group is removed from the molecule .
- Method : This involves a catalytic protodeboronation of alkyl boronic esters using a radical approach .
- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application Summary : Phenylboronic acid pinacol ester can be used in the Suzuki–Miyaura coupling of various aryl iodides .
- Method : This involves the reaction of the boronic ester with an aryl iodide in the presence of a palladium catalyst .
- Results : This reaction forms a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
-
Transition Metal-Catalyzed Cross-Coupling Reaction
- Field : Organic Chemistry
- Application Summary : Aryl boronic acid esters, such as 4-(Diphenylamino)phenylboronic acid pinacol ester, can be used in transition metal-catalyzed cross-coupling reactions .
- Method : This involves the reaction of the boronic ester with a suitable partner in the presence of a transition metal catalyst .
- Results : This reaction forms a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
-
Preparation of Sulfinamide Derivatives
- Field : Organic Chemistry
- Application Summary : Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
- Method : This involves the reaction of the boronic ester with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
- Results : This reaction forms sulfinamide derivatives .
-
Synthesis of Pharmaceuticals and Advanced Materials
- Field : Pharmaceutical Chemistry
- Application Summary : ‘(4-Phthalimidomethylphenyl)boronic acid pinacol ester’ is a versatile chemical compound used in scientific research. It enables diverse applications, ranging from the synthesis of pharmaceuticals to the development of advanced materials.
- Method : The specific methods of application or experimental procedures would depend on the specific pharmaceutical or material being synthesized.
- Results : The results or outcomes obtained would also depend on the specific pharmaceutical or material being synthesized.
-
Transition Metal-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
- Field : Organic Chemistry
- Application Summary : 4-(Diphenylamino)phenylboronic acid pinacol ester is an aryl boronic acid ester that is majorly used in organic synthesis. It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .
- Method : This involves the reaction of the boronic ester with a suitable partner in the presence of a transition metal catalyst .
- Results : This reaction forms a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
-
Preparation of Boron-Containing Pharmaceuticals
- Field : Medicinal Chemistry
- Application Summary : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Method : The specific methods of application or experimental procedures would depend on the specific pharmaceutical being synthesized .
- Results : The results or outcomes obtained would also depend on the specific pharmaceutical being synthesized .
-
Boron Neutron Capture Therapy (BNCT)
- Field : Medical Physics
- Application Summary : BNCT is a non-invasive approach for the destruction of cancer cells, based on the selective accumulation of 10B-containing compounds into malignant cells .
- Method : Subsequent irradiation with low-energy neutrons promotes 10B decay to 4He and 7Li atoms, which can both exert a localized cytotoxicity for the tumour cell .
- Results : This method has shown promise in the treatment of certain types of cancer .
-
Synthesis of Advanced Materials
- Field : Material Science
- Application Summary : ‘(4-Phthalimidomethylphenyl)boronic acid pinacol ester’ enables diverse applications, ranging from the synthesis of pharmaceuticals to the development of advanced materials.
- Method : The specific methods of application or experimental procedures would depend on the specific material being synthesized.
- Results : The results or outcomes obtained would also depend on the specific material being synthesized.
Propriétés
IUPAC Name |
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BNO4/c1-20(2)21(3,4)27-22(26-20)15-11-9-14(10-12-15)13-23-18(24)16-7-5-6-8-17(16)19(23)25/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSIUDAKDAXZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378557 | |
| Record name | 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phthalimidomethylphenyl)boronic acid pinacol ester | |
CAS RN |
138500-87-5 | |
| Record name | 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



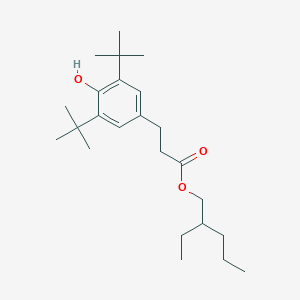
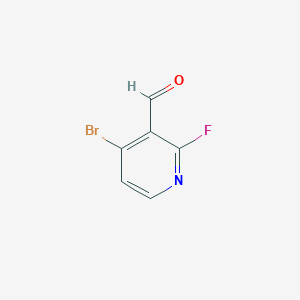
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
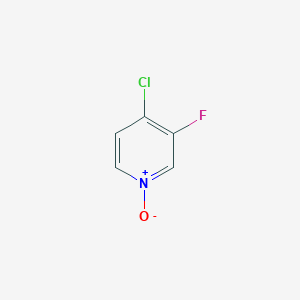
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
